molecular formula C17H21N3O4 B7356672 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid

4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid

Cat. No. B7356672
M. Wt: 331.4 g/mol
InChI Key: IRBUYIWQSCQHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a quinazoline-based compound that has shown promise in various research fields, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of pharmacology, where this compound has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, cardiovascular disease, and neurological disorders. In addition, this compound has been used in biochemical and physiological research to study the effects of various compounds on cellular function and metabolism.

Mechanism of Action

The mechanism of action of 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. This compound has also been shown to inhibit the activity of the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and can also induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid is its potential as a therapeutic agent for a variety of conditions. In addition, this compound has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a complex compound that requires careful handling and storage, and may be difficult to synthesize in large quantities. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are many potential future directions for research on 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid. One area of research that holds promise is the development of this compound-based therapeutics for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound, and to identify other enzymes and receptors that may be targeted by this compound. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research, such as neuroscience and biochemistry.

Synthesis Methods

4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl chloroformate. The final step involves the reaction of the resulting intermediate with L-valine to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.

properties

IUPAC Name

4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11(9-10-16(22)23)18-15(21)8-4-7-14-19-13-6-3-2-5-12(13)17(24)20-14/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,21)(H,22,23)(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBUYIWQSCQHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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